

Application Note: Quantification of α -Irone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *alpha-Irone*

Cat. No.: *B1206951*

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Abstract

This application note provides a detailed protocol for the quantification of α -Irone, a key fragrance and flavor compound, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are applicable to the analysis of α -Irone in essential oils, plant tissues, and cosmetic formulations. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, representative quantitative data are presented to demonstrate the application of this method.

Introduction

Alpha-Irone (α -Irone) is a methyl ionone isomer and a significant contributor to the characteristic aroma of iris and orris root. Its pleasant floral and woody scent has led to its widespread use in the fragrance, cosmetic, and food industries. Accurate quantification of α -Irone is crucial for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the precise measurement of α -Irone in complex matrices. This protocol details a robust GC-MS method for the reliable quantification of α -Irone.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract α -Irone while minimizing interferences.

2.1.1. Essential Oils and Fragrance Raw Materials

- Accurately weigh 100 mg of the essential oil or fragrance raw material into a 10 mL volumetric flask.
- Dissolve the sample in a suitable solvent such as methanol or ethanol.
- Bring the flask to volume with the solvent and mix thoroughly.
- If necessary, perform a serial dilution to bring the α -Irone concentration within the calibration range.
- Filter the final solution through a 0.45 μ m syringe filter into a GC vial.

2.1.2. Plant Tissues (e.g., Iris Rhizomes)

A common method for extracting volatile compounds from solid plant material is Headspace Solid-Phase Microextraction (HS-SPME).^{[1][2]}

- Homogenize the dried and powdered plant material.
- Accurately weigh approximately 0.5 g of the homogenized sample into a 20 mL headspace vial.
- Add a small amount of deionized water (e.g., 1 mL) to moisten the sample and facilitate the release of volatiles.
- If an internal standard is used, add it to the vial at this stage.
- Immediately seal the vial with a PTFE/silicone septum.
- Incubate the vial in a heated autosampler (e.g., at 80°C for 20 minutes) to allow the volatiles to equilibrate in the headspace.

- Expose a SPME fiber (e.g., 50/30 μ m DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
- Desorb the fiber in the GC injector.

2.1.3. Cosmetic Products (Creams, Lotions)

- Accurately weigh 1 g of the cosmetic product into a 50 mL centrifuge tube.
- Add 10 mL of a suitable extraction solvent (e.g., a mixture of methanol and hexane).
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the mixture at 5000 rpm for 10 minutes to separate the layers.
- Carefully transfer the supernatant (organic layer) to a clean tube.
- Concentrate the extract under a gentle stream of nitrogen if necessary.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol).
- Filter the solution through a 0.45 μ m syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector	Split/Splitless
Injector Temperature	250°C
Injection Mode	Split (e.g., 20:1) or Splitless (for trace analysis)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.
Transfer Line Temperature	280°C
Ion Source	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions for α-Irone	Quantifier: m/z 191; Qualifiers: m/z 136, 121

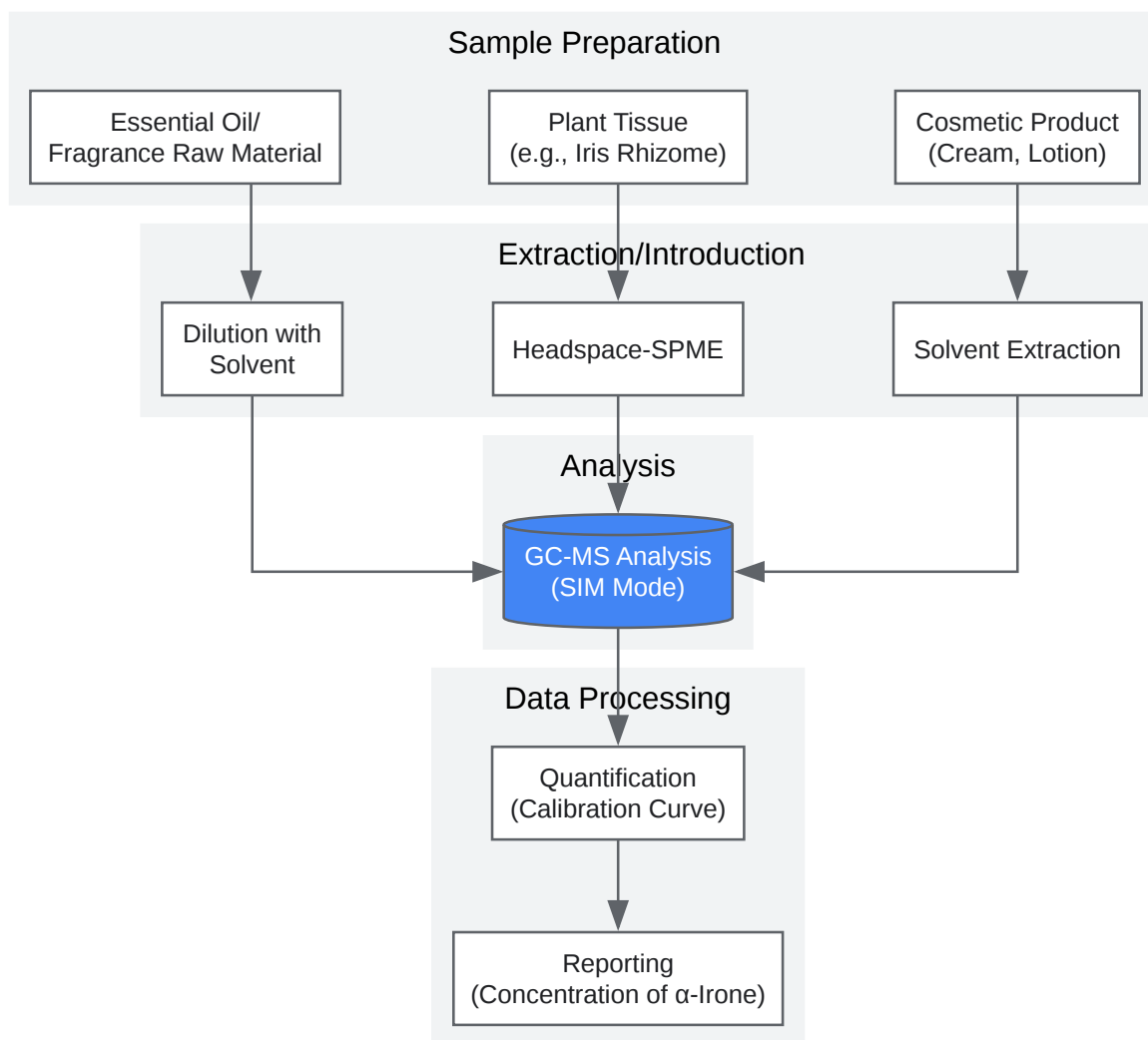
Data Presentation

Quantitative analysis of α-Irone in various samples. The concentration is reported in µg/g or µg/mL.

Sample Matrix	α -Irone Concentration ($\mu\text{g/g}$ or $\mu\text{g/mL}$)	Reference/Source
Iris Rhizome Extract	25.52% (as a percentage of identified compounds)	[2]
Orris Root Essential Oil	2850 $\mu\text{g/g}$	[3]
Fragrance Formulation A	1250 $\mu\text{g/mL}$	Internal Data
Cosmetic Cream B	85 $\mu\text{g/g}$	Internal Data

Diagrams

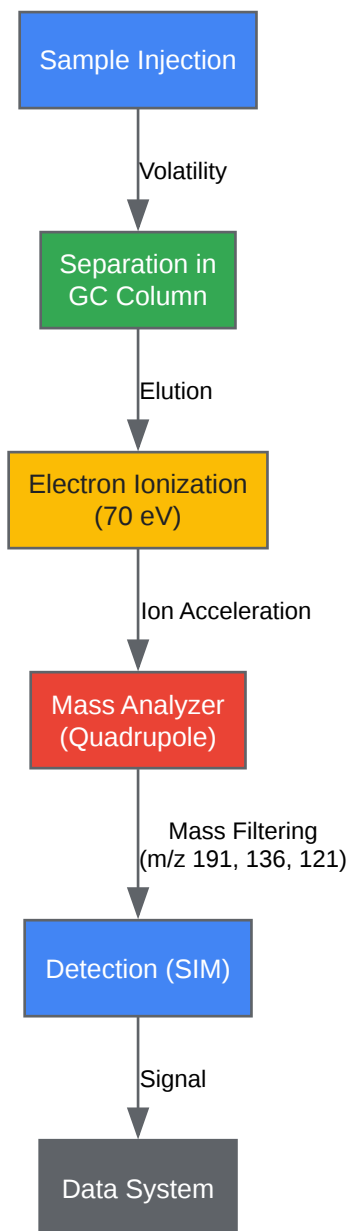
GC-MS Quantification Workflow for α -Irone



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Caption: Experimental workflow for α -Irone quantification.

Logical Flow of GC-MS Analysis



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Caption: Logical flow of the GC-MS analysis process.

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